N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

Description

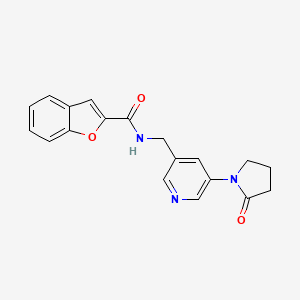

N-((5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran-2-carboxamide core linked via a methyl group to a pyridine ring substituted with a 2-oxopyrrolidin moiety.

Properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c23-18-6-3-7-22(18)15-8-13(10-20-12-15)11-21-19(24)17-9-14-4-1-2-5-16(14)25-17/h1-2,4-5,8-10,12H,3,6-7,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDMHXZNVWKYYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound also contains a benzofuran moiety, which is a fused aromatic ring system that is a component of many pharmaceuticals and biologically active compounds . Some substituted benzofurans have shown significant anticancer activities .

The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. Pyridine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biological Activity

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for various biological activities, and is functionalized with a pyridine and a pyrrolidinone moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Binding : The pyridine ring may engage in π-π stacking interactions with aromatic amino acids in proteins, modulating receptor activity.

- Enzyme Inhibition : The pyrrolidinone ring can interact with enzyme active sites, potentially inhibiting enzymatic activity and altering metabolic pathways.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

1. Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, some studies have shown that similar compounds can induce apoptosis in cancer cell lines, demonstrating IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 25.72 ± 3.95 | Induces apoptosis |

| Compound B | U87 (Glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |

2. Antimicrobial Activity

Benzofuran derivatives have also been explored for their antimicrobial properties. Studies have reported minimum inhibitory concentrations (MIC) against various pathogens:

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound C | M. tuberculosis | 8 |

| Compound D | Fungal strains | 2 |

3. Neurological Effects

The compound's potential as a therapeutic agent for neurological disorders is under investigation, particularly due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of benzofuran derivatives, it was found that the compound significantly inhibited tumor growth in vivo models, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of similar benzofuran compounds against M. tuberculosis, revealing promising results with low cytotoxicity towards mammalian cells.

Comparison with Similar Compounds

Key Observations :

Substituent Diversity: The 2-oxopyrrolidin group in the target compound contrasts with the morpholine, piperazine, or alkylamine groups in 4d–4i. Pyrrolidinone introduces a polar lactam moiety, which may enhance solubility compared to morpholine (4d, 4i) .

Pharmacophore Alignment : While 4d–4i prioritize benzamide/isonicotinamide groups, the target’s benzofuran-carboxamide could modulate steric bulk and π-π stacking interactions.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs 4d–4i exhibit melting points between 192–227°C, correlating with crystallinity influenced by polar substituents (e.g., morpholine in 4d vs. isonicotinamide in 4i) .

- Molecular Weight : The target (MW: 348.38 g/mol) is lighter than 4d–4i (MW: 444.4–532.5 g/mol), likely due to the absence of thiazole sulfur and chlorine atoms.

Pharmacological Implications

- Bioactivity Potential: Analogs 4d–4i were synthesized for antimicrobial or kinase-inhibitory applications, though specific data are pending. The target’s benzofuran moiety is associated with anti-inflammatory and anticancer activity in unrelated studies, suggesting divergent therapeutic pathways .

- SAR Insights : The 2-oxopyrrolidin group may mimic cyclic amine pharmacophores in 4d–4i but with improved metabolic stability due to reduced basicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.